molecular formula C25H31ClN2O5 B562580 Quinapril-d5 Hydrochloride CAS No. 1356020-03-5

Quinapril-d5 Hydrochloride

Katalognummer: B562580
CAS-Nummer: 1356020-03-5
Molekulargewicht: 480.0 g/mol
InChI-Schlüssel: IBBLRJGOOANPTQ-GOMJJGCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinapril-d5 Hydrochloride is a deuterated form of Quinapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

Wirkmechanismus

Target of Action

Quinapril-d5 Hydrochloride primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, disrupting the RAAS pathway . This results in a reduction in aldosterone secretion, which decreases sodium and water reabsorption, further contributing to the reduction in blood volume and blood pressure .

Pharmacokinetics

This compound is rapidly absorbed and converted to quinaprilat, its active metabolite . It has a bioavailability of 50-80% . The time to reach maximum plasma concentration (Tmax) for quinapril is about 1 hour, while for quinaprilat, it’s about 2.5 hours . A high-fat meal can reduce the absorption of quinapril by 25-30% .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . By inhibiting ACE and disrupting the RAAS pathway, it causes vasodilation and decreases blood volume . This makes it effective in treating conditions like hypertension and congestive heart failure .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can reduce its absorption, impacting its bioavailability . Additionally, individual patient characteristics, such as the presence of renal or liver impairment, can affect the metabolism and excretion of the drug .

Biochemische Analyse

Biochemical Properties

Quinapril-d5 Hydrochloride plays a significant role in biochemical reactions by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound interacts with the angiotensin-converting enzyme through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

This compound affects various types of cells and cellular processes. In endothelial cells, it promotes vasodilation by reducing the levels of angiotensin II, which in turn decreases the production of endothelin-1, a vasoconstrictor. In cardiac myocytes, this compound reduces hypertrophy and fibrosis by inhibiting the angiotensin II-mediated signaling pathways. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of angiotensin II and its downstream effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the angiotensin-converting enzyme, leading to competitive inhibition. This binding prevents the conversion of angiotensin I to angiotensin II, thereby reducing the levels of angiotensin II in the bloodstream. The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced cardiac workload. This compound also affects gene expression by modulating the activity of transcription factors involved in the regulation of hypertrophy and fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under physiological conditions, but it may undergo degradation in the presence of certain enzymes or under extreme pH conditions. Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and preventing cardiac hypertrophy and fibrosis over extended periods. Its stability and degradation profile may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and prevents cardiac hypertrophy without causing significant adverse effects. At high doses, this compound may cause hypotension, renal dysfunction, and electrolyte imbalances. Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of the angiotensin-converting enzyme inhibition .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it is converted to its active form, Quinaprilat-d5. This conversion is mediated by hepatic esterases. Quinaprilat-d5 then inhibits the angiotensin-converting enzyme, leading to reduced levels of angiotensin II. The compound also interacts with other enzymes and cofactors involved in the renin-angiotensin-aldosterone system, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its uptake and efflux. The compound’s localization and accumulation are influenced by its binding to plasma proteins and its affinity for specific tissues, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum, where it exerts its inhibitory effects on the angiotensin-converting enzyme. The compound may also be localized in other cellular compartments, such as the mitochondria, depending on the specific cell type and experimental conditions. Post-translational modifications, such as phosphorylation and glycosylation, may influence the targeting and activity of this compound within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Quinapril-d5 Hydrochloride involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction yields Quinapril tert-butyl ester, which is subsequently reacted with an acid to produce Quinapril or its acid addition salt .

Industrial Production Methods: Industrial production of Quinapril Hydrochloride typically involves direct compression methods for tablet formulation. This method ensures blend uniformity and stability under various conditions such as moisture and temperature .

Analyse Chemischer Reaktionen

Types of Reactions: Quinapril-d5 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinaprilat, the active metabolite.

    Reduction: Although less common, reduction reactions can modify the quinapril structure.

    Substitution: Substitution reactions can occur at various positions on the quinapril molecule, potentially altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Quinaprilat, the active diacid metabolite.

    Reduction: Modified quinapril derivatives.

    Substitution: Halogenated or nucleophile-substituted quinapril compounds.

Wissenschaftliche Forschungsanwendungen

Quinapril-d5 Hydrochloride has several scientific research applications:

    Chemistry: Used to study the pharmacokinetics and metabolic pathways of quinapril through deuterium labeling.

    Biology: Helps in understanding the interaction of quinapril with biological systems.

    Medicine: Used in clinical studies to evaluate the efficacy and safety of quinapril in treating hypertension and heart failure.

    Industry: Employed in the development of new formulations and drug delivery systems

Vergleich Mit ähnlichen Verbindungen

    Lisinopril: Another ACE inhibitor used for hypertension and heart failure.

    Enalapril: Similar to quinapril but with different pharmacokinetic properties.

    Ramipril: Known for its long-lasting effects in treating hypertension.

Uniqueness of Quinapril-d5 Hydrochloride: this compound’s deuterium labeling provides unique advantages in pharmacokinetic studies, allowing for more precise tracking of the drug’s metabolic pathways compared to its non-deuterated counterparts .

Biologische Aktivität

Quinapril-d5 Hydrochloride is a deuterium-labeled analog of quinapril, classified as an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily utilized in research settings to study the pharmacokinetics and metabolic pathways of quinapril. Its unique deuterated structure allows for enhanced tracking in metabolic studies, making it a valuable tool for understanding the biological activity of ACE inhibitors.

Target of Action
this compound primarily targets the Angiotensin-Converting Enzyme (ACE) . By inhibiting ACE, it reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, decreased blood pressure, and reduced workload on the heart.

Biochemical Pathways
The inhibition of ACE disrupts the renin-angiotensin-aldosterone system (RAAS), leading to a decrease in angiotensin II levels. This biochemical pathway is crucial in managing hypertension and heart failure. Quinapril-d5 acts through competitive inhibition, binding to the active site of ACE.

Pharmacokinetics

This compound is rapidly absorbed and converted into its active metabolite, quinaprilat-d5, primarily in the liver. This conversion is mediated by hepatic esterases. The pharmacokinetic profile indicates that food intake can influence its absorption; for instance, high-fat meals may reduce bioavailability.

Dosage Effects in Animal Models

Research has demonstrated that the effects of Quinapril-d5 vary with dosage levels in animal models:

  • Low Doses : Effective in reducing blood pressure and preventing cardiac hypertrophy without significant adverse effects.
  • High Doses : May lead to hypotension, renal dysfunction, and electrolyte imbalances. A saturation effect has been observed where efficacy plateaus at higher doses.

Case Study 1: Renal Function and Hypertension

A study involving patients with moderate renal impairment assessed the safety and efficacy of quinapril over 24 weeks. Patients received doses ranging from 5 mg to 40 mg daily. Results indicated significant reductions in systolic and diastolic blood pressure without adversely affecting renal function .

Case Study 2: Congestive Heart Failure

In a double-blind trial with patients suffering from moderate congestive heart failure, quinapril was shown to maintain clinical stability effectively. The study involved 224 patients who were randomized to continue quinapril or receive placebo for 16 weeks. Those on quinapril exhibited improved exercise tolerance and quality of life metrics compared to placebo .

Comparative Efficacy

Compound Mechanism Primary Use Dosage Range
QuinaprilACE InhibitionHypertension, Heart Failure10-40 mg/day
This compoundResearch Tool (ACE Inhibitor)Pharmacokinetic StudiesNot applicable (research use)

Scientific Research Applications

This compound serves multiple roles in scientific research:

  • Chemistry : Used for studying pharmacokinetics through deuterium labeling.
  • Biology : Assists in understanding interactions within biological systems.
  • Medicine : Evaluates efficacy and safety in treating hypertension and heart failure.
  • Industry : Aids in developing new formulations and drug delivery systems.

Eigenschaften

CAS-Nummer

1356020-03-5

Molekularformel

C25H31ClN2O5

Molekulargewicht

480.0 g/mol

IUPAC-Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1/i4D,5D,6D,9D,10D;

InChI-Schlüssel

IBBLRJGOOANPTQ-GOMJJGCLSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H].Cl

Kanonische SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

Synonyme

CI-906-d5, PD-109452-2-d5, Accupril-d5, Accuprin-d5, Accupro-d5;  Korec-d5;  Korectic-d5; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.